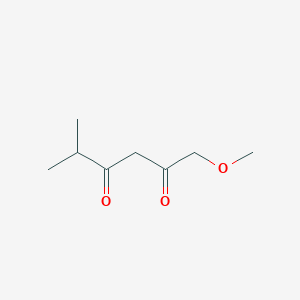

1-Methoxy-5-methylhexane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-5-methylhexane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)8(10)4-7(9)5-11-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRWWTMMBGBRFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434066 | |

| Record name | 1-methoxy-5-methylhexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144712-26-5 | |

| Record name | 1-methoxy-5-methylhexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Electronic Structure of 1 Methoxy 5 Methylhexane 2,4 Dione

Conformational Analysis and Isomeric Considerations

The primary bonds allowing for significant rotational freedom are the C1-C2, C3-C4, C4-C5, and C5-C(CH₃)₂ bonds. Rotation around these bonds gives rise to various staggered and eclipsed conformations. Staggered conformations, where substituents are maximally separated, are generally lower in energy than eclipsed conformations, where they are aligned. libretexts.org Specific low-energy arrangements include antiperiplanar (substituents at 180°) and synclinal or gauche (substituents at 60°) conformations. libretexts.org

The most stable conformers of 1-Methoxy-5-methylhexane-2,4-dione will be those that minimize steric hindrance between the relatively bulky isopropyl group and the methoxymethyl group, as well as with the carbonyl oxygens. In the diketo form, the molecule can adopt a "U" shape to minimize steric clash, or a more extended, linear-like shape. The planarity required for the conjugated system in the enol tautomer (discussed below) imposes significant restrictions on the rotational freedom around the C2-C3 and C3-C4 bonds.

| Bond | Attached Groups | Primary Conformational Consideration |

|---|---|---|

| C1-C2 | -OCH₃ and Carbonyl | Rotation affects the orientation of the methoxy (B1213986) group relative to the diketone system. |

| C4-C5 | Carbonyl and Isopropyl Group | Rotation influences the steric interaction between the second carbonyl and the bulky isopropyl group. |

| C2-C3-C4 | Diketone Backbone | In the diketo form, rotation can lead to various staggered and eclipsed arrangements. In the enol form, rotation is restricted to maintain planarity for conjugation. |

Keto-Enol Tautomerism in this compound

A defining characteristic of β-diketones is their existence as a dynamic equilibrium between two constitutional isomers: the diketo form and the enol form. libretexts.orgpatsnap.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. libretexts.orgpatsnap.com While for simple aldehydes and ketones the equilibrium heavily favors the keto form, the structural features of β-diketones can make the enol form significantly more stable and abundant. libretexts.org

Tautomers are distinct chemical compounds that are readily interconvertible. libretexts.org The equilibrium between the keto and enol forms of this compound is governed by the relative thermodynamic stability of the two tautomers. The keto tautomer is characterized by two distinct carbonyl (C=O) groups, while the enol tautomer features a carbon-carbon double bond (C=C) and a hydroxyl (-OH) group. orgosolver.com The position of this equilibrium can be influenced by several factors, including the molecular structure, solvent, and temperature. orgosolver.com The interconversion can be catalyzed by either acid or base. fiveable.me

A primary reason for the enhanced stability of the enol form in β-diketones is the formation of a strong intramolecular hydrogen bond. orgosolver.commasterorganicchemistry.com The hydroxyl proton of the enol forms a hydrogen bond with the oxygen atom of the neighboring carbonyl group. This interaction creates a stable, planar, six-membered pseudo-aromatic ring.

This effect is often described as Resonance-Assisted Hydrogen Bonding (RAHB), where the strength of the hydrogen bond is synergistically coupled with the π-electron delocalization within the conjugated system (O=C−C=C−OH). This delocalization spreads electron density over the ring, increasing its stability and strengthening the hydrogen bond beyond that of a typical O-H···O interaction. mdpi.com This stabilization significantly lowers the energy of the enol tautomer, shifting the equilibrium in its favor.

The nature of the substituents attached to the β-diketone skeleton plays a critical role in determining the precise position of the keto-enol equilibrium. researchgate.net In this compound, the key substituents are the methoxymethyl group (-CH₂OCH₃) and the isopropyl group (-CH(CH₃)₂).

Steric Effects: The presence of bulky terminal groups, such as the isopropyl group, tends to increase the percentage of the enol form. researchgate.net This is because steric hindrance is often more pronounced in the diketo form, pushing the equilibrium towards the more stable, planar enol conformation.

Electronic Effects: The electronic properties of substituents can either stabilize or destabilize the enol tautomer.

Electron-donating groups , like the isopropyl group (via inductive effect), are generally considered to destabilize the enolate anion, which can shift the equilibrium slightly towards the keto form. fiveable.me

Electron-withdrawing groups tend to stabilize the enolate anion, thus favoring the enol form. orgosolver.comfiveable.me The methoxymethyl substituent is complex; the oxygen atom is strongly electron-withdrawing via induction, which would favor the enol. However, substituents with lone pairs, like a methoxy group, can also introduce destabilizing cross-conjugation effects within the enol's π-system. researchgate.net

The final equilibrium position for this compound is a result of the complex interplay between these steric and electronic factors.

| Substituent Type | General Effect on Enol Content | Primary Reason |

|---|---|---|

| Bulky Alkyl Groups | Increase | Steric hindrance destabilizes the diketo form. researchgate.net |

| Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) | Increase | Inductive withdrawal stabilizes the conjugated enol/enolate system. fiveable.me |

| Electron-Donating Groups (e.g., -CH₃, -OR) | Decrease | Inductive donation can destabilize the enolate anion. fiveable.me |

| Groups Allowing Extended Conjugation (e.g., Phenyl) | Increase | Extended π-system provides additional resonance stabilization to the enol form. masterorganicchemistry.com |

Electronic Delocalization and Resonance Structures within the 1,3-Diketone System

The stability of the enol tautomer and the reactivity of the molecule are intimately linked to electronic delocalization. In the enol form, the p-orbitals of the five-atom chain (O−C−C−C=O) overlap to create a conjugated π-system. This allows the π-electrons to be distributed over multiple atoms, which is a stabilizing phenomenon.

This delocalization can be represented by drawing resonance structures. For the enol form of this compound, resonance contributors show the movement of electrons from the hydroxyl oxygen through the carbon backbone to the carbonyl oxygen. This distribution of electron density results in partial double-bond character throughout the backbone and reduces the formal charges on the oxygen atoms, contributing to the stability of the pseudo-aromatic ring.

Furthermore, the acidity of the α-hydrogen (the proton on C3) is greatly enhanced because the resulting conjugate base, the enolate anion, is highly stabilized by resonance. The negative charge is not localized on the central carbon but is delocalized onto both oxygen atoms, the most electronegative atoms in the system. This extensive delocalization makes the formation of the enolate anion highly favorable, explaining why β-diketones are significantly more acidic than simple ketones.

Frontier Molecular Orbital Theory and its Implications for Reactivity

Frontier Molecular Orbital (FMO) theory provides a powerful model for understanding and predicting chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov

HOMO: The HOMO is the orbital containing the most energetic, or most easily donated, electrons. For a nucleophile, the HOMO is the key orbital involved in forming a new bond with an electrophile. In the case of the enol or, more significantly, the enolate form of this compound, the HOMO is a π-orbital delocalized across the O-C-C-C-O system. The orbital coefficients are typically largest on the central α-carbon (C3), making it the primary nucleophilic site for reactions such as alkylation and acylation.

LUMO: The LUMO is the lowest-energy empty orbital and represents the site where a molecule can accept electrons. For an electrophile, the LUMO is the orbital that interacts with the HOMO of a nucleophile. In the diketo tautomer of this compound, the LUMO is primarily composed of the π* antibonding orbitals of the two carbonyl groups. The largest coefficients of the LUMO are located on the electrophilic carbonyl carbons (C2 and C4), making them susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical transformations. nih.gov The ability of this compound to exist as both a nucleophilic enolate and an electrophilic diketone underlies its versatile reactivity in organic synthesis.

| Tautomer/Form | Key Orbital | Location of Highest Coefficient(s) | Predicted Reactivity |

|---|---|---|---|

| Diketo (Keto) | LUMO (π* C=O) | Carbonyl Carbons (C2, C4) | Electrophilic; susceptible to nucleophilic attack at carbonyls. |

| Enolate Anion | HOMO (π) | Central Carbon (C3) | Strongly Nucleophilic; reacts with electrophiles at the central carbon. |

Advanced Synthetic Methodologies for 1 Methoxy 5 Methylhexane 2,4 Dione and Analogues

Retrosynthetic Analysis of the 1-Methoxy-5-methylhexane-2,4-dione Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are considered: the carbon-carbon bond of the β-diketone and the carbon-oxygen bond of the ether.

The most logical disconnection is at the C2-C3 bond, which is a classic approach for β-dicarbonyl compounds. libretexts.org This leads to two potential precursor fragments: a methoxyacetyl synthon and a 3-methyl-2-butanone (B44728) synthon. This disconnection suggests a Claisen-type condensation reaction, a cornerstone in the formation of 1,3-diketones. libretexts.org

Alternatively, disconnection of the ether bond (C1-O) suggests a Williamson ether synthesis approach, where an alcohol precursor would be reacted with a methylating agent. wikipedia.orgmasterorganicchemistry.com However, given the presence of the reactive diketone functionality, this approach would likely require careful selection of protecting groups to avoid unwanted side reactions.

Established and Novel Synthetic Routes to 1,3-Diketones

The formation of the 1,3-diketone (also known as a β-diketone) is central to the synthesis of this compound. Several methods have been developed for this purpose, with the Claisen condensation and its variations being the most prominent. nih.govresearchgate.net

Claisen Condensation Variants for Beta-Diketone Formation

The classical Claisen condensation involves the reaction of an ester with a ketone in the presence of a strong base to form a β-diketone. nih.govacs.org In the context of synthesizing this compound, this would involve the reaction of a methoxyacetate (B1198184) ester with 3-methyl-2-butanone.

Key aspects of the Claisen condensation include:

Base Selection: A strong, non-nucleophilic base such as sodium ethoxide or sodium hydride is typically used to deprotonate the α-carbon of the ketone, forming an enolate. acs.org

Reaction Conditions: The reaction is usually carried out in an aprotic solvent to prevent protonation of the enolate intermediate.

Mixed Claisen condensations, where two different esters or an ester and a ketone are used, can sometimes lead to a mixture of products. libretexts.org However, in the case of a ketone reacting with an ester, the ketone's α-hydrogens are generally more acidic, favoring its deprotonation and subsequent attack on the ester carbonyl. libretexts.org To further improve selectivity, the ester can be used in excess. libretexts.org

Modern variations of the Claisen condensation aim to improve yields and reduce side reactions. These can include the use of different Lewis acids or bases to promote the reaction under milder conditions. organic-chemistry.org

Acylation and Aldol (B89426) Condensation Approaches

Beyond the Claisen condensation, other methods exist for the synthesis of 1,3-diketones.

Acylation of Ketone Enolates: Ketone enolates can be directly acylated using acyl chlorides or other activated acylating agents. organic-chemistry.orgrsc.org This method offers a more direct route to the β-diketone but requires careful control of the reaction conditions to prevent O-acylation. The use of magnesium bromide etherate and a non-nucleophilic base like diisopropylethylamine (i-Pr2NEt) can facilitate C-acylation. organic-chemistry.org

Aldol Condensation: While not a direct route to 1,3-diketones, the aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be a precursor step. ncert.nic.in A β-hydroxy ketone, the product of an aldol reaction, can be oxidized to the corresponding β-diketone. ncert.nic.in

Regioselective and Stereoselective Synthesis Strategies for Hexane (B92381) Derivatives

The synthesis of substituted hexane derivatives, such as the backbone of the target molecule, often requires control over regioselectivity and stereoselectivity.

Regioselectivity: In reactions involving unsymmetrical ketones, controlling which α-carbon is deprotonated is crucial. Kinetic control (using a bulky, strong base at low temperature) typically favors the formation of the less substituted enolate, while thermodynamic control (using a smaller base at higher temperatures) favors the more substituted enolate. For the synthesis of this compound, deprotonation of the methyl group of 3-methyl-2-butanone is desired.

Stereoselectivity: While the target molecule, this compound, does not possess a chiral center, the synthesis of its analogues might. Stereoselective methods, such as those employing chiral auxiliaries or catalysts, can be used to control the three-dimensional arrangement of atoms in the product. acs.orgacs.orgnih.govmdpi.com Biocatalysis, using enzymes, is also a powerful tool for achieving high stereoselectivity in organic synthesis. mdpi.com

Ether Formation Methodologies within Polyfunctional Systems

The methoxy (B1213986) group in this compound is an ether linkage. The synthesis of ethers in molecules with multiple functional groups requires methods that are mild and selective.

Modern Adaptations of the Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for forming ethers, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com

Key considerations for the Williamson ether synthesis in a polyfunctional system include:

Substrate Scope: The reaction works best with primary alkyl halides to avoid elimination side reactions. wikipedia.orgmasterorganicchemistry.com

Base and Solvent: The choice of base to form the alkoxide and the solvent are critical. Sodium hydride is a common strong base used for this purpose. masterorganicchemistry.com

Protecting Groups: In a molecule with a β-diketone, the acidic protons of the dione (B5365651) could interfere with the base used for the Williamson synthesis. Therefore, it might be necessary to protect the diketone functionality before carrying out the ether synthesis.

Modern adaptations of the Williamson ether synthesis focus on milder reaction conditions and broader substrate scope. For instance, using silver oxide (Ag₂O) as a mild base can be advantageous, especially in sensitive substrates like sugars. libretexts.org Catalytic versions of the Williamson ether synthesis are also being developed to make the process more environmentally friendly. acs.org

In the synthesis of this compound, an alternative strategy to a direct Williamson ether synthesis on a pre-formed diketone would be to start with a precursor that already contains the methoxy group, such as methoxyacetic acid or its ester derivative, and then construct the diketone functionality. This approach circumvents potential issues with the reactivity of the β-diketone during the ether formation step.

Acid-Catalyzed Etherification Approaches

Acid-catalyzed etherification represents a fundamental method for the formation of ethers, proceeding typically through an SN1 or SN2 mechanism. For a compound like this compound, this approach would theoretically involve the reaction of a precursor alcohol with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com The most plausible precursor would be 1-hydroxy-5-methylhexane-2,4-dione.

The reaction mechanism commences with the protonation of the hydroxyl group of the precursor by the acid catalyst, converting it into a good leaving group (water). youtube.com Subsequently, for a primary alcohol, methanol would attack the carbon atom in an SN2 fashion. If the alcohol were tertiary, it would leave to form a stable carbocation, which is then attacked by the nucleophilic oxygen of methanol (SN1 mechanism). youtube.com

Table 1: Comparison of Reaction Parameters in Acid-Catalyzed Etherification

| Parameter | Condition | Rationale/Effect |

| Catalyst | Strong Protic Acids (e.g., H₂SO₄, H₃PO₄) | Protonates the alcohol to facilitate the departure of the leaving group. |

| Nucleophile | Methanol (in this case) | Acts as the source of the methoxy group. |

| Temperature | Moderate | Higher temperatures favor the competing elimination reaction. |

| Substrate | 1-hydroxy-5-methylhexane-2,4-dione | The alcohol precursor to the target ether. |

Alkoxymercuration-Demercuration Techniques for Ether Linkage Formation

An alternative strategy for ether synthesis that circumvents the issue of carbocation rearrangement is the alkoxymercuration-demercuration reaction. libretexts.orglongdom.org This two-step process is highly regioselective, reliably producing the Markovnikov product, and is stereospecific (anti-addition). libretexts.orgbyjus.com

The reaction is initiated by the electrophilic addition of a mercury(II) salt, typically mercuric acetate (B1210297), Hg(OAc)₂, to an alkene in an alcohol solvent (methanol, in this instance). byjus.com The pi electrons of the alkene attack the mercury, forming a cyclic mercurinium ion intermediate. libretexts.org This three-membered ring stabilizes the intermediate, preventing any carbocation rearrangements. masterorganicchemistry.com The alcohol then attacks the more substituted carbon of the mercurinium ion, opening the ring. youtube.com The second step, demercuration, involves the reduction of the organomercury intermediate with a reducing agent like sodium borohydride (B1222165) (NaBH₄), which replaces the mercury group with a hydrogen atom to yield the final ether product. byjus.comyoutube.com

For the synthesis of this compound, this method would require an unsaturated precursor, such as 5-methylhex-1-ene-2,4-dione. The reaction would proceed as follows:

Alkoxymercuration: 5-methylhex-1-ene-2,4-dione would react with mercuric acetate in methanol. The methanol would attack the C1 carbon (the more substituted carbon of the double bond is not applicable here, so attack follows Markovnikov's rule where the nucleophile adds to the carbon that can best stabilize a positive charge, which would be influenced by the adjacent carbonyl group).

Demercuration: The resulting organomercury compound is then treated with sodium borohydride to replace the mercury atom with hydrogen, yielding this compound.

The primary advantage of this method is its high selectivity and the avoidance of rearrangements. youtube.comyoutube.com However, the major drawback is the toxicity of the mercury reagents, which poses significant environmental and health concerns. masterorganicchemistry.com

Table 2: Key Reagents in Alkoxymercuration-Demercuration

| Step | Reagent | Function |

| Alkoxymercuration | Alkene (e.g., 5-methylhex-1-ene-2,4-dione) | Substrate with C=C bond. |

| Mercuric Acetate (Hg(OAc)₂) | Electrophile that forms the mercurinium ion. | |

| Alcohol (e.g., Methanol) | Nucleophile that adds to the alkene. | |

| Demercuration | Sodium Borohydride (NaBH₄) | Reducing agent that replaces mercury with hydrogen. |

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of complex molecules like this compound increasingly benefits from the application of green chemistry principles, which aim to reduce environmental impact and improve safety. longdom.orgrsc.org These principles encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. royalsocietypublishing.org

Key green chemistry considerations for synthesizing this bifunctional compound include:

Catalysis: Replacing toxic and stoichiometric reagents with catalytic alternatives is a core principle. For instance, moving away from mercury-based reagents in ether synthesis is a priority. mdpi.com Research into solid acid catalysts or biocatalysts (enzymes) could provide more sustainable alternatives to traditional strong acids or heavy metal reagents. longdom.orgmdpi.com Bifunctional catalysts, which can facilitate multiple reaction steps, can also improve efficiency and reduce waste. mdpi.com

Solvent Selection: Traditional organic syntheses often use volatile and hazardous organic solvents. Green chemistry promotes the use of safer solvents like water, supercritical CO₂, or biodegradable ionic liquids. royalsocietypublishing.org For etherification, exploring solvent-free conditions or using the alcohol reactant (methanol) as the solvent can minimize waste. nih.gov

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation or sonication can often reduce reaction times and energy consumption compared to conventional heating. nih.gov The use of concentrated solar radiation as a renewable energy source is also a promising area of research. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. longdom.org Reactions like alkoxymercuration-demercuration have poor atom economy due to the use of heavy metal reagents that are not incorporated into the product. Catalytic approaches generally offer better atom economy.

Synthetic Challenges and Future Directions in Bifunctional Compound Synthesis

The synthesis of bifunctional compounds such as this compound presents unique challenges primarily centered on chemoselectivity. oxfordsciencetrove.com The presence of both a β-dicarbonyl system and a site for ether formation means that reagents must be chosen carefully to avoid unwanted reactions at the other functional group.

Current Synthetic Challenges:

Chemoselectivity: The acidic or basic conditions required for ether synthesis can promote undesired reactions with the dione moiety, such as enolization, self-condensation, or cleavage. For example, the methylene (B1212753) group between the two carbonyls is highly acidic and susceptible to reaction.

Reagent Toxicity: As noted, classic methods like alkoxymercuration-demercuration rely on highly toxic mercury compounds, making them unsuitable for sustainable or large-scale production.

Future Directions:

Development of Selective Catalysts: The future of synthesizing such compounds lies in the development of highly selective catalysts that can operate under mild conditions. This includes heterogeneous catalysts that can be easily recovered and reused, and biocatalysts (enzymes) that offer unparalleled selectivity. mdpi.com

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. They allow for precise control over reaction parameters like temperature and time, which can enhance selectivity and yield while minimizing the handling of hazardous intermediates.

Bifunctional Reagents and Catalysts: Designing synthetic routes that utilize bifunctional reagents or catalysts could streamline the synthesis. rsc.org For example, a catalyst that promotes both the formation of the carbon skeleton and the subsequent etherification in a one-pot process would be highly desirable. mdpi.com

Computational Chemistry: The use of computational modeling can aid in predicting reaction outcomes and designing more efficient synthetic pathways and novel catalysts, reducing the need for extensive empirical experimentation.

The ongoing evolution of synthetic organic chemistry, driven by the principles of sustainability and efficiency, will undoubtedly lead to more elegant and practical solutions for the synthesis of complex bifunctional molecules like this compound.

Spectroscopic and Advanced Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Profiling and Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the dynamic processes within the molecule. For 1-Methoxy-5-methylhexane-2,4-dione, NMR would be crucial in defining its predominant tautomeric form and assigning the specific chemical environment of each proton and carbon atom.

Like other β-dicarbonyl compounds, this compound is expected to exist as an equilibrium mixture of its keto and enol tautomers. nanalysis.comnih.govasu.edu The ratio of these tautomers is influenced by factors such as the solvent and temperature. asu.educdnsciencepub.com

In the keto form, distinct signals would be expected for the methoxy (B1213986) group protons (-OCH₃), the methylene (B1212753) protons adjacent to the carbonyl groups (-C(=O)CH₂C(=O)-), the methine proton of the isopropyl group (-CH(CH₃)₂), and the diastereotopic methyl protons of the isopropyl group. The methylene protons would likely appear as a singlet, while the methine would be a septet and the isopropyl methyls a doublet.

In the enol form, the molecule can exist as one of two possible enol isomers, with the enolic hydroxyl group adjacent to either the C2 or C4 carbonyl. Due to rapid intramolecular proton exchange, an averaged spectrum is often observed. nih.gov A characteristic feature of the enol form is the appearance of a downfield signal for the enolic proton (typically δ 10-17 ppm), which is often broad. The methylene protons of the keto form would be replaced by a vinyl proton signal in the enol form, and the chemical shifts of all other protons would be altered due to the change in the electronic environment.

The keto-enol ratio can be determined by integrating the signals corresponding to the distinct protons of each tautomer in the ¹H NMR spectrum. nanalysis.com

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) - Keto Form | Predicted Chemical Shift (δ, ppm) - Enol Form | Multiplicity |

|---|---|---|---|

| Isopropyl CH₃ | ~1.1 | ~1.2 | Doublet |

| Isopropyl CH | ~2.6 | ~2.4 | Septet |

| Methylene CH₂ | ~3.7 | ~5.6 (vinyl H) | Singlet |

| Methoxy OCH₃ | ~3.8 | ~3.9 | Singlet |

| Enolic OH | - | ~15-17 | Singlet (broad) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each of the eight carbon atoms. The chemical shifts of the carbonyl carbons (C2 and C4) would be particularly informative, typically appearing in the downfield region of the spectrum (δ 190-210 ppm for the keto form). In the enol form, the carbon atoms of the C=C double bond would appear at different chemical shifts compared to their counterparts in the keto form, and the chemical shift of the carbonyl carbon involved in the enol system would also be altered.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, the key vibrational modes would be those of the carbonyl (C=O) and ether (C-O) groups.

In the keto form, two distinct C=O stretching frequencies would be expected in the region of 1700-1740 cm⁻¹. The presence of two carbonyls can lead to symmetric and asymmetric stretching modes. The C-O stretching of the methoxy group would likely appear in the 1050-1150 cm⁻¹ region.

In the enol form, the IR spectrum would be significantly different. The C=O stretching frequency would be shifted to a lower wavenumber (typically 1600-1650 cm⁻¹) due to conjugation with the C=C double bond. A broad O-H stretching band would also be observed, often in the 3200-2500 cm⁻¹ region, characteristic of a strong intramolecular hydrogen bond. mdpi.com The C=C stretching vibration of the enol would appear around 1580-1640 cm⁻¹. mdpi.com

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - Keto Form | Expected Wavenumber (cm⁻¹) - Enol Form |

|---|---|---|---|

| C=O | Stretch | 1700-1740 | 1600-1650 |

| C-O (ether) | Stretch | 1050-1150 | 1050-1150 |

| O-H (enol) | Stretch (broad) | - | 2500-3200 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C₈H₁₄O₃), the expected monoisotopic mass is 158.0943 g/mol . nanalysis.com

Electron ionization mass spectrometry (EI-MS) would provide information about the fragmentation pattern of the molecule, which can be used to confirm its structure. The fragmentation of β-diketones is well-studied and often involves characteristic cleavage patterns. acs.orgacs.orgcore.ac.uk Common fragmentation pathways include α-cleavage adjacent to the carbonyl groups, leading to the loss of acyl or alkyl radicals. For this compound, fragment ions corresponding to the loss of a methoxy radical (•OCH₃), an isobutyryl group ((CH₃)₂CHCO•), or a methoxyacetyl group (CH₃OCH₂CO•) would be expected. McLafferty rearrangements are also common in molecules with carbonyl groups and sufficiently long alkyl chains.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Monoisotopic Mass | 158.0943 |

| [M+H]⁺ | 159.1016 |

| [M+Na]⁺ | 181.0835 |

Predicted m/z values for common adducts in soft ionization techniques like ESI. nanalysis.com

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for separating isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be particularly useful for the analysis of this compound.

HPLC, using a suitable stationary phase (such as C18) and a mobile phase gradient (e.g., acetonitrile/water), could be used to determine the purity of a synthesized sample. Different tautomers or isomers may also be separable under specific HPLC conditions.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for volatile compounds like β-diketones. It has been shown that in some cases, the keto and enol tautomers of β-diketones can be separated by GC. core.ac.uk The mass spectrometer then provides a mass spectrum for each separated component, allowing for their individual identification and contributing to the understanding of the tautomeric equilibrium in the gas phase.

X-ray Crystallography for Solid-State Structural Determination (if crystalline form is accessible)

Should this compound be obtainable as a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule. It would also unequivocally establish which tautomeric form (keto or one of the enol forms) is present in the crystal lattice. This information is invaluable for understanding the intrinsic structural preferences of the molecule and for interpreting data from other analytical techniques. However, there is currently no publicly available crystallographic data for this compound.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 1 Methoxy 5 Methylhexane 2,4 Dione

Reactions at the 1,3-Diketone Moiety

The 1,3-diketone core of 1-Methoxy-5-methylhexane-2,4-dione is the primary site of its chemical reactivity. The presence of two carbonyl groups in close proximity influences the acidity of the intervening methylene (B1212753) protons and provides two electrophilic centers for nucleophilic attack.

Nucleophilic Additions to Carbonyl Centers

The carbonyl carbons in the 1,3-diketone moiety are electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation to yield an alcohol. The reactivity of the two carbonyl groups can be influenced by steric and electronic factors. The carbonyl at the 2-position is flanked by a methoxy-substituted methylene group and a methylene group, while the carbonyl at the 4-position is adjacent to a methylene group and an isopropyl group.

The general mechanism for nucleophilic addition to a carbonyl group is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and pushing the electrons onto the oxygen atom.

Formation of a Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed.

Protonation: The negatively charged oxygen is protonated by a weak acid to form an alcohol.

The presence of two carbonyl groups allows for the possibility of single or double addition reactions, depending on the stoichiometry and reactivity of the nucleophile.

Reactions Involving Acidic Alpha-Hydrogens and Enolate Chemistry

The methylene protons located between the two carbonyl groups (at the 3-position) of this compound are significantly acidic due to the electron-withdrawing effect of both adjacent carbonyl groups. This allows for the ready formation of a resonance-stabilized enolate ion in the presence of a base.

The delocalization of the negative charge across the oxygen atoms and the α-carbon makes the enolate a soft nucleophile, capable of participating in a variety of reactions, most notably alkylation and acylation.

Enolate Formation:

The unsymmetrical nature of this compound means that deprotonation at the other α-positions (C-1 and C-5) can also occur, leading to different enolates. However, the C-3 protons are the most acidic. The choice of base and reaction conditions can influence the regioselectivity of enolate formation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to form the kinetic enolate, while weaker bases under thermodynamic control favor the more substituted, thermodynamically stable enolate. lumenlearning.comlibretexts.org

Once formed, the enolate can react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position. lumenlearning.comlibretexts.org

Condensation Reactions, including Knoevenagel-type Reactions

The acidic nature of the α-hydrogens makes this compound an excellent substrate for condensation reactions, such as the Knoevenagel condensation. purechemistry.orgpw.live In this reaction, the diketone condenses with an aldehyde or ketone in the presence of a weak base (e.g., piperidine (B6355638) or pyridine) to form an α,β-unsaturated product.

The mechanism of the Knoevenagel condensation involves:

Enolate Formation: The basic catalyst removes an acidic α-proton from the diketone to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

Protonation: The intermediate is protonated.

Dehydration: The resulting aldol-type product undergoes dehydration to form the final α,β-unsaturated compound.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| 1,3-Diketone | Aldehyde/Ketone | Weak Base | α,β-Unsaturated Diketone | purechemistry.orgpw.live |

Ring-Closure and Heterocyclic Annulation Reactions Initiated by Diketone Functionality

The 1,3-dicarbonyl moiety is a key precursor for the synthesis of a wide variety of heterocyclic compounds through condensation reactions with binucleophilic reagents. A notable example is the reaction of this compound with guanidine (B92328) hydrochloride. In the presence of a base such as sodium carbonate, this reaction leads to the formation of a substituted pyrimidine (B1678525).

In a specific example, this compound was reacted with guanidine hydrochloride in ethanol, with the subsequent addition of an aqueous solution of sodium carbonate. The mixture was refluxed for 20 hours to yield 4-isobutyl-6-(methoxymethyl)pyrimidin-2-amine.

Reaction Scheme:

| Reactants | Reagents | Conditions | Product |

| This compound, Guanidine hydrochloride | Sodium carbonate, Ethanol, Water | Reflux, 20 hours | 4-isobutyl-6-(methoxymethyl)pyrimidin-2-amine |

This transformation highlights the utility of this compound as a building block in the synthesis of biologically relevant heterocyclic scaffolds.

Reactions Involving the Ether Linkage

The methoxy (B1213986) group in this compound introduces an ether linkage, which can undergo cleavage under specific conditions.

Acid-Catalyzed Cleavage Mechanisms

The ether bond in this compound can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI. The mechanism of this cleavage depends on the nature of the carbon atoms attached to the ether oxygen.

The general mechanism for acid-catalyzed ether cleavage is as follows:

Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol).

Nucleophilic Attack: A nucleophile (the conjugate base of the acid) attacks one of the adjacent carbon atoms, displacing the alcohol.

Given the structure of this compound, the ether is a methyl ether attached to a primary carbon. The cleavage would likely proceed via an SN2 mechanism, where the halide ion attacks the less sterically hindered methyl group.

Proposed Cleavage Reaction:

This compound + HBr → 1-Hydroxy-5-methylhexane-2,4-dione + Methyl bromide

It is also conceivable that under certain acidic conditions, hydrolysis of the ether could occur, leading to the formation of the corresponding alcohol and methanol (B129727). The presence of the β-dicarbonyl system might also influence the reaction, and under harsh acidic conditions, other transformations like hydrolysis of the diketone or subsequent reactions of the alcohol product could take place.

Peroxide Formation and Oxidative Reactivity

Like other ethers and compounds with activated methylene groups, this compound is susceptible to peroxide formation upon exposure to oxygen, a process often accelerated by light and heat. The presence of two carbonyl groups enhances the acidity of the α-hydrogens, making the methylene group between them particularly susceptible to radical abstraction and subsequent reaction with molecular oxygen to form hydroperoxides. These hydroperoxides can be unstable and may lead to further oxidation or decomposition products.

The oxidative reactivity of β-diketones can proceed through various pathways. For instance, oxidation with reagents like selenium dioxide can lead to the cleavage of the β-diketone, yielding dicarbonyl products and other fragments. cdnsciencepub.com In the presence of a copper catalyst and a radical initiator like TEMPO, 1,3-diketones can undergo oxidative cleavage of the α-methylene C-C bond to furnish 1,2-diketones. rsc.org

Table 1: Potential Peroxide Forming Moieties in this compound

| Functional Group | Position | Susceptibility to Peroxidation |

|---|---|---|

| Methylene (between carbonyls) | C3 | High |

| Methoxy | C1 | Moderate |

Chemo-, Regio-, and Stereoselectivity in Complex Reactions of this compound

Specific studies on the chemo-, regio-, and stereoselectivity of this compound are not documented. However, the general principles governing the reactivity of unsymmetrical β-diketones provide a strong basis for predicting its behavior.

Chemoselectivity: The molecule possesses multiple reactive sites: two carbonyl groups, an acidic α-methylene group, and an ether linkage. In reactions with nucleophiles, the two carbonyl carbons are potential electrophilic sites. The relative reactivity of these carbonyls would be influenced by steric hindrance from the adjacent isobutyl group and electronic effects from the methoxy group. Reactions with bases will preferentially occur at the most acidic C-H bonds, which are the protons on the methylene group between the two carbonyls.

Regioselectivity: In reactions involving the enolate, such as alkylation or acylation, the regioselectivity will be determined by whether the reaction proceeds via the kinetic or thermodynamic enolate. masterorganicchemistry.com The kinetic enolate, formed by rapid deprotonation of the most accessible proton under strong, non-nucleophilic bases at low temperatures, would likely involve the less sterically hindered side. Conversely, the thermodynamic enolate, favored under equilibrating conditions with weaker bases, would be the more substituted and stable enolate. For this compound, the electronic influence of the methoxy group would also play a crucial role in determining enolate stability and, consequently, regioselectivity in its reactions. For instance, in the direct and highly regioselective and enantioselective allylation of unsymmetrical β-diketones, the reaction consistently occurs at the alkyl ketone with excellent regioselectivity when a conjugated ketone is pitted against an alkyl ketone. nih.gov

Stereoselectivity: For reactions that introduce a new chiral center, the stereoselectivity will be dependent on the reaction conditions and the nature of any chiral catalysts or reagents used. For example, the organocatalytic enantioselective Michael addition of β-diketones to nitroolefins has been shown to achieve high enantioselectivites with the use of cinchona-based thiourea (B124793) catalysts. semanticscholar.org The steric bulk of the isobutyl group in this compound would likely play a significant role in directing the stereochemical outcome of such reactions.

Table 2: Predicted Selectivity in Reactions of this compound

| Reaction Type | Selectivity Type | Predicted Controlling Factors |

|---|---|---|

| Nucleophilic Addition | Chemoselectivity | Steric hindrance of the isobutyl group, electronic effect of the methoxy group. |

| Enolate Alkylation | Regioselectivity | Kinetic vs. thermodynamic control, nature of the base and solvent. masterorganicchemistry.com |

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

There is no specific kinetic or thermodynamic data available for the transformations of this compound. The discussion below is based on general studies of β-diketones.

Reaction Kinetics: The kinetics of reactions involving this compound would be highly dependent on the specific transformation. For enolate formation, the rate of deprotonation is influenced by the acidity of the α-protons, the strength and steric bulk of the base, and the solvent. bham.ac.uk The presence of two carbonyl groups significantly increases the acidity of the methylene protons, leading to relatively fast enolate formation compared to monoketones. The kinetics of complex formation with metal ions, a key reaction for β-diketones, is known to be influenced by the nature of the metal ion and the substituents on the diketone. iosrjournals.org

Thermodynamic Analyses: The thermodynamics of reactions involving this compound would be governed by the relative stability of reactants, intermediates, and products. A key thermodynamic consideration for β-diketones is the keto-enol tautomerism. The equilibrium between the diketo and enol forms is influenced by the solvent, temperature, and the nature of the substituents. mdpi.com The enol form is often stabilized by intramolecular hydrogen bonding. For this compound, the equilibrium position would be a balance between the electronic effects of the methoxy group and the steric effects of the isobutyl group. Thermodynamic data for the complexation of various β-diketones with lanthanides have been determined, providing insight into the stability of such complexes. tennessee.edu

Identification and Characterization of Reactive Intermediates

No studies have been published that identify or characterize reactive intermediates in reactions of this compound. However, based on the known chemistry of β-diketones, several key reactive intermediates can be predicted.

The most prominent reactive intermediate is the enolate , formed by the deprotonation of the α-carbon between the two carbonyl groups. This enolate is a nucleophilic species that is central to many reactions of β-diketones, including alkylations, acylations, and condensation reactions. The structure of the enolate can exist in different resonance forms, and its geometry (E/Z) can influence the stereochemical outcome of subsequent reactions.

In radical reactions, carbon-centered radicals can be formed at the α-position through hydrogen abstraction. These radicals can then react with other species, such as molecular oxygen in autoxidation processes.

In metal-catalyzed reactions, metal-enolate complexes are key intermediates. The coordination of the β-diketone to a metal center can modulate its reactivity and facilitate various transformations. The nature of the metal and the other ligands in the coordination sphere will significantly influence the properties and subsequent reactions of these intermediates. acs.org

Catalytic Aspects in the Transformations of this compound

While no catalytic studies have been performed specifically on this compound, the field of β-diketone chemistry is rich with examples of catalysis, which can be extrapolated to this compound.

Metal Catalysis: β-Diketones are excellent ligands for a wide range of metal ions, and the resulting metal complexes are often used as catalysts. For example, copper chelates of β-diketones have been used to catalyze the decomposition of diazoketones. oup.com Lewis acids, such as aluminum chloride, can catalyze the reaction of β-diketones with nitriles to form β-enaminones. rsc.org

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for the asymmetric transformation of β-diketones. Chiral amines, thioureas, and phosphoric acids have been employed to catalyze enantioselective additions, alkylations, and other reactions. For instance, bifunctional thiourea catalysts derived from cinchona alkaloids have been shown to be highly effective in the Michael addition of β-diketones to nitroolefins, providing high yields and enantioselectivities. semanticscholar.org The application of such catalysts to this compound would be a promising avenue for the synthesis of chiral derivatives.

Table 3: Potential Catalytic Transformations of this compound

| Catalyst Type | Example Reaction | Potential Outcome | Reference for General Reaction |

|---|---|---|---|

| Lewis Acid (e.g., AlCl₃) | Reaction with nitriles | Formation of β-enaminones | rsc.org |

| Transition Metal (e.g., Cu) | Oxidative cleavage | Formation of 1,2-diketones | rsc.org |

Computational Chemistry and Theoretical Modeling of 1 Methoxy 5 Methylhexane 2,4 Dione

Quantum Mechanical (QM) Approaches for Electronic Structure and Molecular Geometry Optimization

Quantum mechanical methods are fundamental to understanding the intrinsic properties of 1-Methoxy-5-methylhexane-2,4-dione, offering a detailed picture of its electronic structure and the energetic landscape of its various forms.

Like other β-dicarbonyl compounds, this compound exists as a mixture of tautomers, primarily the diketo and various enol forms. Density Functional Theory (DFT) is a powerful and widely used computational method to investigate this tautomeric equilibrium. DFT calculations, often employing functionals like B3LYP, can predict the geometries and relative energies of these tautomers with a good balance of accuracy and computational cost. katwacollegejournal.comresearchgate.net

The stability of the tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. For this compound, the methoxy (B1213986) and isobutyl groups will modulate the relative energies of the tautomeric forms. DFT calculations can quantify these effects. In many β-diketones, the enol form is significantly stabilized by a resonance-assisted hydrogen bond (RAHB). rsc.org The polarity of the solvent also plays a crucial role, with polar solvents often favoring the more polar diketo form. orientjchem.org

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Diketo | 3.5 | 0.0 |

| Enol 1 | 0.0 | 2.8 |

| Enol 2 | 0.5 | 3.1 |

Note: This table is illustrative and presents hypothetical data based on typical results for similar β-dicarbonyl compounds.

For higher accuracy in energetic and spectroscopic predictions, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) provide more accurate descriptions of electron correlation, leading to more reliable energy differences between tautomers and more precise predictions of spectroscopic parameters. nih.govnih.gov

These high-level calculations are computationally more demanding but serve as a benchmark for DFT results. They are particularly useful for resolving small energy differences and for cases where DFT may not be sufficiently accurate. For instance, ab initio studies on acetylacetone, a related β-diketone, have been crucial in understanding its tautomeric preferences. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and the explicit role of solvent molecules. By simulating the motion of the molecule and its surrounding solvent, MD can reveal the preferred conformations, the dynamics of tautomerization, and the nature of solute-solvent interactions.

Reaction Pathway Elucidation through Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

The interconversion between the diketo and enol tautomers of this compound proceeds through a transition state. Computational methods can be used to locate the geometry of this transition state and calculate the activation energy barrier for the tautomerization reaction. katwacollegejournal.comorientjchem.org

Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactant (diketo form) and the product (enol form), providing a detailed picture of the geometric changes that occur during the tautomerization process. This allows for a mechanistic understanding of the proton transfer involved. The general procedure involves optimizing the geometry of the transition state and then following the path of steepest descent on the potential energy surface. sparkle.pro.br

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of this compound.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of the different tautomers. nih.govnyu.edu By comparing the calculated shifts with experimental data, it is possible to identify the predominant tautomer in a given solvent and assign the observed signals. The accuracy of these predictions has significantly improved with the development of advanced computational models. github.io

IR Frequencies: The vibrational frequencies from a DFT calculation can be used to simulate the infrared (IR) spectrum. This is particularly useful for identifying the characteristic stretching frequencies of the carbonyl groups in the diketo form and the C=C and O-H stretches in the enol forms. nih.gov

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectra of the tautomers. The diketo and enol forms are expected to have distinct absorption maxima due to differences in their electronic structures, particularly the extent of conjugation in the enol form. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound Tautomers

| Tautomer | Predicted ¹³C NMR Chemical Shift (ppm) - Carbonyl Carbon | Predicted IR Frequency (cm⁻¹) - C=O Stretch | Predicted UV-Vis λ_max (nm) |

| Diketo | 205, 208 | 1720, 1705 | 275 |

| Enol 1 | 195, 180 | 1640 | 310 |

Note: This table is illustrative and presents hypothetical data based on typical results for similar β-dicarbonyl compounds.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov For a series of related β-dicarbonyl compounds, a QSPR model could be developed to predict properties such as boiling point, solubility, or even the equilibrium constant for tautomerization.

The process involves calculating a set of molecular descriptors that encode structural, electronic, and topological information for each molecule in a training set. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the property of interest. universiteitleiden.nl While no specific QSPR models for this compound have been reported, this approach holds promise for the predictive design of new β-dicarbonyl compounds with desired properties.

Advanced Applications and Potential in Chemical Science

Utility in Advanced Organic Synthesis as a Versatile Building Block

The β-diketone functionality is a cornerstone in organic synthesis, valued for its ability to participate in a wide array of reactions to form complex molecular architectures. ijpras.com The presence of both a methoxy (B1213986) group and a branched alkyl chain in 1-methoxy-5-methylhexane-2,4-dione offers unique steric and electronic properties that can be exploited for targeted synthesis.

Precursor for the Synthesis of Complex Heterocyclic Compounds

β-Diketones are renowned as pivotal intermediates for the synthesis of a diverse range of heterocyclic compounds, which are integral to medicinal chemistry and materials science. ijpras.comnih.gov The dicarbonyl arrangement in this compound allows for condensation reactions with various dinucleophiles to construct five- and six-membered rings. For instance, reaction with hydrazines can yield pyrazoles, while amidines can lead to pyrimidines, and hydroxylamine (B1172632) can produce isoxazoles. ijpras.com The specific substituents of this compound would impart particular characteristics to the resulting heterocyclic systems.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reagent | Resulting Heterocycle |

| Hydrazine | Substituted Pyrazole |

| Substituted Hydrazines | N-Substituted Pyrazoles |

| Hydroxylamine | Substituted Isoxazole |

| Amidines | Substituted Pyrimidines |

| Urea/Thiourea (B124793) | Substituted Pyrimidinones/Thiones |

This table is illustrative of the potential synthetic pathways based on established β-diketone reactivity.

Role in the Construction of Natural Product Analogues

The structural motifs present in this compound make it a plausible starting material for the synthesis of analogues of natural products. The β-diketone unit is found in numerous biologically active natural compounds. nih.gov Synthetic strategies often involve the elaboration of the diketone core to build more complex structures. For example, the reactivity of the α-carbon and the carbonyl groups can be utilized in aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions to assemble the carbon skeleton of natural product analogues. nih.gov The methoxy group could also play a role in directing reactivity or could be a feature of the target analogue.

Coordination Chemistry: Ligand Properties of the Diketone Moiety

The ability of β-diketones to form stable complexes with a vast array of metal ions is a defining characteristic of this class of compounds. researchgate.netresearchgate.net The enol form of the β-diketone readily loses a proton to form a bidentate chelating ligand that binds to a metal center through its two oxygen atoms, forming a stable six-membered ring. researchgate.net

Chelation of Transition and Lanthanide Metals

This compound is expected to be an excellent ligand for a wide range of metal ions, including transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) and lanthanides (e.g., Eu³⁺, Tb³⁺). researchgate.netnih.gov The stability and properties of the resulting metal complexes, such as their solubility, volatility, and electronic characteristics, would be influenced by the methoxy and isobutyl groups of the ligand. The steric bulk of the isobutyl group could affect the coordination geometry and the number of ligands that can bind to a metal center. acs.org

Development of Novel Metal-Diketone Catalysts for Organic Reactions

Metal β-diketonate complexes are widely employed as catalysts in various organic transformations. rsc.orgiosrjournals.org These complexes can act as Lewis acids and have been utilized in reactions such as polymerizations, cross-coupling reactions, and the fixation of carbon dioxide. rsc.org The specific ligand environment around the metal center is crucial for catalytic activity and selectivity. By forming complexes with different metals, this compound could be used to develop novel catalysts. The electronic influence of the methoxy group and the steric hindrance of the isobutyl group could be tuned to optimize catalytic performance for specific reactions. iosrjournals.org For instance, rhodium(I) β-diketonate complexes have shown that the electronic nature of the diketone substituent influences the reaction rate of substitution reactions. iosrjournals.org

Functional Organic Materials and Polymer Science Applications

The versatility of β-diketones extends into the realm of materials science and polymer chemistry. These compounds can be incorporated into polymers to create functional materials with specific properties. nih.govnih.gov

One approach involves the synthesis of polymers with pendant β-diketone units. nih.gov These functionalized polymers can then be crosslinked through the addition of metal ions, leading to the formation of metallo-supramolecular polymers. Such materials can exhibit interesting properties like self-healing and stimuli-responsiveness. nih.gov

Furthermore, β-diketones can be modified to be polymerizable monomers themselves. For example, the introduction of a vinyl group onto the β-diketone backbone allows for its incorporation into polymer chains via standard polymerization techniques. acs.org The resulting polymers, containing β-diketone units in their structure, can then be used to chelate metals, leading to hybrid organic-inorganic materials with applications in areas like light-emitting diodes and sensors. researchgate.net While the direct polymerization of this compound has not been reported, its structure suggests that it could be chemically modified to create such polymerizable monomers.

Monomeric Units for Polymeric Materials (e.g., conductive polymers)

The development of organic conductive materials is a dynamic field of research, with applications ranging from flexible electronics to energy storage. While traditional conductive polymers are often based on polyacetylene, polyaniline, or polythiophene backbones, the incorporation of β-diketone units presents a novel avenue for creating functional polymeric materials.

The potential of this compound as a monomeric unit for conductive polymers lies in its ability to be chemically modified to form extended conjugated systems. The dicarbonyl functionality can participate in condensation reactions with diamines or other difunctional monomers to create a polymer backbone. Subsequent enolization and metal complexation could then introduce charge carriers or create pathways for electron delocalization, which are essential for conductivity.

For instance, research on boron β-diketone-containing conjugated organic polymers (COPs) has shown their efficacy as n-type sensing materials for ammonia (B1221849) at room temperature. rsc.org In these polymers, the electron-deficient boron centers, coordinated to the diketone units, act as adsorption sites for gaseous analytes, modulating the electronic properties of the material. rsc.org This suggests that polymers incorporating this compound could be designed to have specific electronic characteristics. The methoxy and isobutyl groups of the diketone would influence the solubility and processability of the resulting polymer, as well as the morphology of the final material.

A hypothetical pathway to a conductive polymer could involve the polymerization of a derivative of this compound where the backbone allows for π-conjugation. The diketone moieties could then be chelated with metal ions to facilitate charge transport. The specific properties of such a polymer would be highly dependent on the chosen comonomer and the metal ion.

Table 1: Potential Properties of a Hypothetical Polymer Derived from this compound

| Property | Potential Influence of this compound |

| Solubility | The methoxy and isobutyl groups may enhance solubility in organic solvents, aiding in processability. |

| Conductivity | Tunable by metal chelation at the β-diketone site, and by the degree of conjugation in the polymer backbone. |

| Morphology | The asymmetric nature of the monomer could lead to amorphous or semi-crystalline polymer structures. |

| Functionality | The uncoordinated carbonyl group could be a site for further post-polymerization modification. |

While this application remains speculative for this compound, the foundational chemistry of β-diketones in functional polymers provides a strong rationale for its exploration in this area.

Components in Responsive Organic Systems

Responsive or "smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, light, or the presence of specific ions. The chelation properties of β-diketones make them ideal components for creating such responsive systems.

This compound can act as a ligand for a wide range of metal ions. The formation of a metal-diketonate complex drastically alters the electronic and steric environment of the molecule. When incorporated into a polymer chain, this chelation can trigger macroscopic changes in the material.

A prime example of this is the development of luminescent polymers based on β-diketone-modified polysiloxanes. These polymers can be cross-linked through the coordination of lanthanide ions, such as Europium(III), with the β-diketone units. nih.gov The resulting materials exhibit the characteristic luminescence of the metal ion, and the intensity of this luminescence can be sensitive to the local environment, making them potential sensors.

The incorporation of this compound into a polymer backbone, followed by complexation with a metal ion, could lead to a variety of responsive behaviors:

pH-Responsive Systems: The stability of the metal-diketonate complex is often pH-dependent. A change in pH could lead to the release of the metal ion, triggering a change in the polymer's conformation, solubility, or optical properties.

Ion-Sensing Materials: The polymer could be designed to selectively bind to a specific metal ion. This binding event could be transduced into a measurable signal, such as a change in color or fluorescence.

Self-Healing Materials: The reversible nature of the metal-ligand bond could be exploited to create self-healing polymers. If the material is damaged, the bonds can reform upon heating or the addition of a catalyst.

Table 2: Examples of Responsive Systems Based on β-Diketone Analogues

| Responsive System | Stimulus | Observed Response | Reference |

| Luminescent Polysiloxanes | Metal Ion (Eu³⁺) | Cross-linking and luminescence | nih.gov |

| Polymer-Nanostructure Composite | NIR Light | Triggered drug release | nih.gov |

| Polypyrrole Nanowires | Electrical Potential | Pulsatile drug release | nih.gov |

The unique substitution pattern of this compound would likely influence the stability and selectivity of its metal complexes, offering a handle to fine-tune the responsive properties of the resulting materials.

Exploration of Novel Chemical Transformations and Methodologies

Beyond its use in materials science, this compound is a versatile substrate for exploring novel chemical transformations and synthetic methodologies. The presence of two distinct carbonyl environments and an acidic α-proton makes it a rich platform for a variety of organic reactions.

The classical reactivity of β-diketones involves their use as nucleophiles in alkylation and acylation reactions, and as precursors for the synthesis of heterocyclic compounds. The asymmetry of this compound introduces an element of regioselectivity to these reactions, which can be exploited for the synthesis of complex molecular architectures.

One of the most significant applications of β-diketones in synthesis is their condensation with hydrazines or other binucleophiles to form five- and six-membered heterocycles, such as pyrazoles and pyrimidines. These structural motifs are prevalent in pharmaceuticals and agrochemicals. The specific substituents on the diketone precursor direct the substitution pattern on the resulting heterocyclic ring.

Furthermore, the development of modern synthetic methods has expanded the reaction scope of β-diketones. For example, "soft enolization" techniques allow for the coupling of diketones with electrophiles under mild conditions, which is particularly useful for substrates with sensitive functional groups. mdpi.com The methoxy group in this compound could be sensitive to harsh basic or acidic conditions, making these milder methods particularly relevant.

Table 3: Potential Novel Transformations of this compound

| Reaction Type | Potential Product | Significance |

| Regioselective Knorr Pyrazole Synthesis | Substituted pyrazoles | Access to novel bioactive compounds |

| Asymmetric Hydrogenation | Chiral diols | Building blocks for stereoselective synthesis |

| Palladium-Catalyzed Cross-Coupling | α-Arylated or vinylated diketones | Construction of complex carbon skeletons |

| Multicomponent Reactions | Highly functionalized complex molecules | Efficient and atom-economical synthesis |

The exploration of these and other transformations with this compound could lead to the discovery of new reaction pathways and the development of efficient strategies for the synthesis of valuable chemical entities.

Conclusion

Summary of Key Research Insights and Contributions to the Field

1-Methoxy-5-methylhexane-2,4-dione is a member of the vast family of β-diketones. While this specific compound has not been the subject of extensive dedicated research, its structure allows for a clear understanding of its fundamental chemical nature based on the well-documented behavior of its functional groups. Its identity is confirmed by its molecular formula (C₈H₁₄O₃) and CAS number (144712-26-5). epa.govbldpharm.com The primary insights into its chemistry are derived from the general principles of β-diketones, namely its synthesis via Claisen condensation and its characteristic keto-enol tautomerism and metal chelation properties. youtube.comnih.gov The presence of both a methoxy (B1213986) group and a sterically significant isobutyl group presents an interesting case of an asymmetric β-diketone whose specific tautomeric equilibrium and coordination chemistry remain to be experimentally determined.

Future Research Directions and Unanswered Questions Regarding this compound

The most significant finding regarding this compound is the apparent lack of specific research dedicated to it. This presents numerous opportunities for future investigation. Key unanswered questions include:

What is the precise, experimentally determined ratio of keto to enol tautomers in various solvents?

What are the detailed spectroscopic characteristics (¹H-NMR, ¹³C-NMR, IR) of the compound?

Can an optimized, high-yield synthesis be developed and published, confirming the theoretical Claisen condensation pathway?

What are the structures and properties (e.g., volatility, magnetic behavior) of metal complexes formed with this ligand?

Does this compound or its metal complexes possess any noteworthy catalytic, material, or biological properties?

Addressing these questions through targeted synthesis, characterization, and application-based screening would fill a gap in the chemical literature.

Broader Impact on Organic and Synthetic Chemistry, and Related Disciplines

The study of even seemingly simple molecules like this compound contributes to the broader understanding of organic chemistry. As a specific example of an asymmetric β-diketone, a full characterization would provide a valuable data point for computational and theoretical models that predict structure-property relationships. Furthermore, should its metal complexes exhibit interesting properties, such as high volatility or unique catalytic activity, it could find a niche in materials science or industrial chemistry. The exploration of such compounds reinforces the foundational importance of synthesis and characterization in driving innovation across related scientific disciplines.

Q & A

Basic: What are the common synthetic routes for 1-Methoxy-5-methylhexane-2,4-dione, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves acid-catalyzed cyclization or condensation of carbonyl precursors. A widely applicable method for analogous diketones employs toluenesulfonic acid as a catalyst in refluxing toluene, with water removal via a Dean-Stark apparatus to shift equilibrium toward product formation . Optimizing yield requires:

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., H2SO4, BF3·Et2O) to enhance reaction efficiency.

- Solvent Selection : Use aprotic solvents (toluene, DCM) to minimize side reactions.

- Temperature Control : Maintain reflux temperatures (110–120°C) for 6–12 hours.

Yield Improvement Table :

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| TsOH | Toluene | 8 | 78 |

| H2SO4 | DCM | 12 | 65 |

| BF3·Et2O | THF | 6 | 72 |

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at low temperatures (0–4°C) to isolate crystalline product.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for impurities with polar functional groups.

- Distillation : For high-purity liquid fractions, fractional distillation under reduced pressure (40–50°C, 10 mmHg) .

Advanced: How can conflicting NMR spectral data (e.g., unexpected proton splitting) be resolved for this compound?

Methodological Answer:

Conflicts often arise from dynamic effects or impurities. Steps to resolve:

Variable Temperature NMR : Probe conformational changes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C.

COSY/HSQC Analysis : Identify coupling partners to assign splitting patterns accurately.

SHELXL Refinement : For crystalline samples, refine X-ray diffraction data to validate molecular geometry .

Advanced: What mechanistic insights explain the regioselectivity of oxidation reactions involving this compound?

Methodological Answer:

The diketone’s α-carbon reactivity is influenced by steric and electronic factors:

- Steric Effects : The methoxy group at C1 directs oxidation to the less hindered C5-methyl position.

- Electronic Effects : Electron-withdrawing ketones activate adjacent C-H bonds.

Experimental Validation : - Use KMnO4 (acidic conditions) to oxidize C5-methyl to a carboxylic acid, confirmed by IR (C=O stretch at 1700 cm⁻¹) .

Advanced: How does this compound participate in heterocyclic synthesis?

Methodological Answer:

It serves as a precursor for pyrroles and pyrazoles via Paal-Knorr or Claisen-Schmidt reactions:

- Paal-Knorr : React with primary amines (e.g., aniline) in acetic acid to form substituted pyrroles (70–85% yield).

- Claisen-Schmidt : Condense with arylhydrazines to yield pyrazole derivatives under microwave-assisted conditions (30 min, 100°C) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹³C NMR to confirm diketone structure (δ 200–210 ppm for carbonyls).

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (Calc. for C8H12O3: 156.0786; Obs.: 156.0789).

- XRD : Use SHELX suite for single-crystal refinement to resolve stereochemical ambiguities .

Advanced: How can computational modeling predict the stability of this compound under varying pH?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate keto-enol equilibrium.

- pKa Prediction : Software like MarvinSketch estimates enol proton pKa (~8.5), indicating stability in neutral/acidic conditions.

- MD Simulations : Simulate aqueous solvation to assess hydrolytic degradation rates .

Advanced: What strategies mitigate thermal degradation during high-temperature reactions?

Methodological Answer:

- Inert Atmosphere : Use N2/Ar to prevent oxidation.

- Short Reaction Times : Optimize via TLC monitoring.

- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1 wt% .